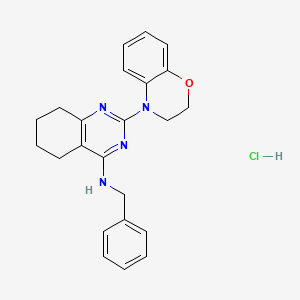

ML241 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

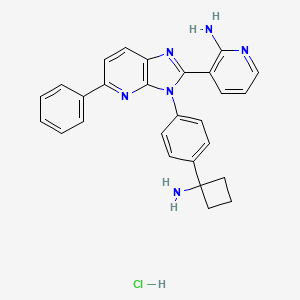

ML241 HCl is a potent, selective, and reversible AAA ATPase p97 inhibitor . It blocks the degradation of p97-dependent proteasome substrate with an IC50 of 3.5 uM and induces caspases 3 and 7 . It also potently blocks proliferation in HCT15 and SW403 cells .

Synthesis Analysis

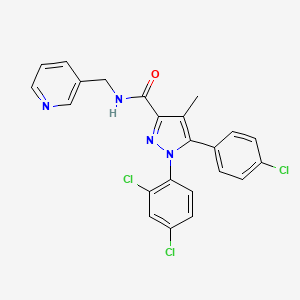

The synthesis of ML241 involves a structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns . Two improved inhibitors, ML240 and ML241, inhibit p97 ATPase with IC50 values of 100 nM .Molecular Structure Analysis

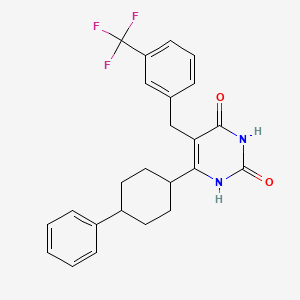

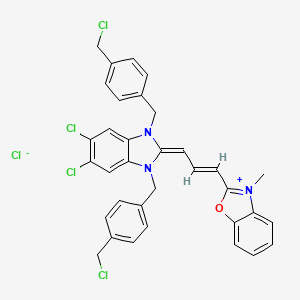

The molecular formula of ML241 HCl is C23H25ClN4O . The exact mass is not provided .Chemical Reactions Analysis

A structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns led to the discovery of two improved inhibitors, ML240 and ML241 . They inhibit p97 ATPase with IC50 values of 100 nM .Physical And Chemical Properties Analysis

The molecular weight of ML241 HCl is 408.9 g/mol . The elemental analysis shows that it contains C, 67.56; H, 6.16; Cl, 8.67; N, 13.70; O, 3.91 .科学的研究の応用

Inhibition of Rotavirus Proliferation

ML241 hydrochloride has been found to have a significant effect on inhibiting rotavirus proliferation . Rotavirus is the main pathogen that causes severe diarrhea in infants and children under 5 years of age . The compound has shown low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .

Antagonizing ERK 1/2 Activation

ML241 hydrochloride has been found to antagonize ERK 1/2 activation . The ERK1/2 is part of the MAPK signaling pathway, which plays a crucial role in various cellular processes .

Inhibition of IκBα Activation

The compound has been found to inhibit the activation of IκBα, which is a part of the NF-κB signaling pathway . This inhibition plays a role in its anti-RV effects .

Inhibition of p97 ATPase

ML241 hydrochloride is identified as a p97 ATPase inhibitor . The hexameric p97 protein belongs to the type II AAA (ATPase associated with diverse cellular activities) ATPase protein family and is conserved across all eukaryotes and is essential for life .

Role in Cell Division

The p97 protein, which ML241 hydrochloride inhibits, plays key roles in various cellular processes, including cell division .

Role in Homotypic Fusion of Endoplasmic Reticulum and Golgi Membranes

The p97 protein also plays a key role in the homotypic fusion of endoplasmic reticulum and Golgi membranes .

Role in Autophagosome Maturation

Another important role of the p97 protein is in autophagosome maturation . By inhibiting the p97 protein, ML241 hydrochloride can potentially influence this process .

作用機序

Target of Action

ML241 hydrochloride is a potent and selective inhibitor of p97 ATPase . The p97 ATPase is a member of the type II AAA (ATPases Associated with diverse cellular Activities) ATPase protein family, which is conserved in almost all eukaryotic organisms .

Mode of Action

ML241 hydrochloride competitively inhibits p97 relative to ATP . It disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing the degradation of p97-dependent proteasome substrates .

Biochemical Pathways

ML241 hydrochloride affects the MAPK signaling pathway . It inhibits the phosphorylation of ERK1/2, thereby inhibiting IκBα and activating the NF-κB signaling pathway . This results in an anti-Rotavirus (RV) role .

Pharmacokinetics

It’s known that ml241 hydrochloride has an ic50 value of 100 nm, indicating its potent inhibitory activity against p97 atpase .

Result of Action

ML241 hydrochloride has been shown to inhibit rotavirus proliferation effectively. It has low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .

Action Environment

It’s known that ml241 hydrochloride has shown effective anti-rv effects both in vitro and in a suckling mouse model , suggesting that it can function effectively in different biological environments.

Safety and Hazards

特性

IUPAC Name |

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O.ClH/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27;/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMHNNBOLCULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)